

BAY-2413555: A Deep Dive into its M2 Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BAY-2413555	
Cat. No.:	B15619539	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the M2 muscarinic acetylcholine receptor (M2R) selectivity profile of **BAY-2413555**, a potent, selective positive allosteric modulator (PAM). The information presented herein is curated for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's pharmacological characteristics.

Executive Summary

BAY-2413555 is a novel small molecule that exhibits high potency and selectivity for the M2 muscarinic acetylcholine receptor. As a positive allosteric modulator, it enhances the binding and signaling of the endogenous agonist, acetylcholine, at the M2 receptor. This compound has demonstrated negligible agonistic activity on its own and shows no significant allosteric effects on other human muscarinic acetylcholine receptors (M1, M3, M4, and M5), highlighting its specific mechanism of action. The selectivity of BAY-2413555 makes it a valuable tool for studying M2 receptor function and a potential therapeutic agent for conditions where potentiation of parasympathetic signaling is desired.

Data Presentation

The following tables summarize the quantitative data available for **BAY-2413555**, providing a clear comparison of its activity across different muscarinic receptor subtypes.



Table 1: Binding Affinity of **BAY-2413555** for the Human M2 Receptor

Parameter	Value	Assay Type
Kd	17 nM	Radioligand Binding Assay

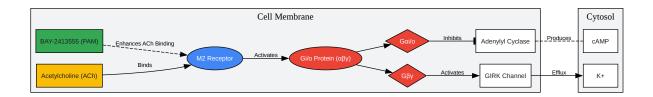
Table 2: Functional Potency and Selectivity of BAY-2413555

Receptor Subtype	EC50	Assay Type	Species	Comments
M2	2.0 nM	M2-GIRK Functional Assay	Human	Potent positive allosteric modulation
M1	Not Reported	Ca2+ Mobilization Assay	Human	No significant allosteric effects observed[1]
M3	Not Reported	Ca2+ Mobilization Assay	Human	No significant allosteric effects observed[1]
M4	Not Reported	Ca2+ Mobilization Assay	Human	No significant allosteric effects observed[1]
M5	Not Reported	Ca2+ Mobilization Assay	Human	No significant allosteric effects observed[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

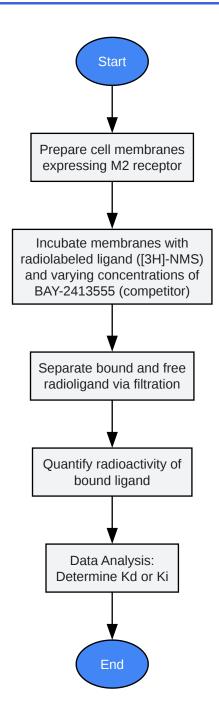




Click to download full resolution via product page

M2 Receptor Signaling Pathway

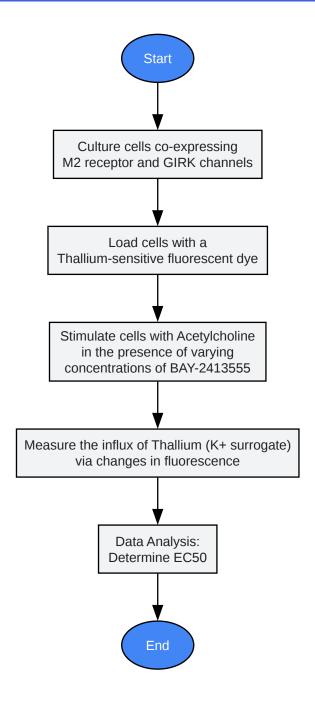




Click to download full resolution via product page

Radioligand Binding Assay Workflow





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. BAY 2413555 | M2 mAChR PAM | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [BAY-2413555: A Deep Dive into its M2 Receptor Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619539#bay-2413555-m2-receptor-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com